2-ブロモフェニルアセテート

説明

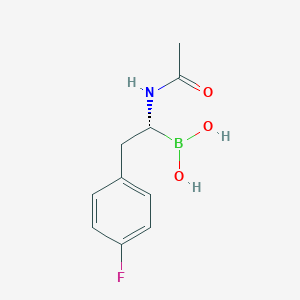

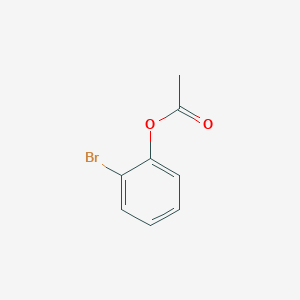

O-Bromophenyl acetate, also known as O-Bromophenyl acetate, is a useful research compound. Its molecular formula is C8H7BrO2 and its molecular weight is 215.04 g/mol. The purity is usually 95%.

The exact mass of the compound o-Bromophenyl acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404082. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality o-Bromophenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about o-Bromophenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成中間体

2-ブロモフェニルアセテート: は、有機合成の中間体として広く使用されています。その臭素原子は反応性が高く、他の基と置換することができ、より複雑な分子を構築するための汎用性の高いビルディングブロックとなっています。 この化合物は、特に医薬品の合成において有用であり、様々な化学反応を経て有効医薬品成分(API)に変換することができます .

医薬品研究

医薬品研究では、2-ブロモフェニルアセテート は、新薬開発の前駆体として役立ちます。それは、抗炎症作用、鎮痛作用、解熱作用などの潜在的な治療効果を持つ化合物の創製に関与しています。 研究者は、この化合物を用いて新しい分子を合成し、その生物活性を試験しています .

農薬製造

この化合物は、農薬の製造にも使用されています。その臭素化芳香族構造は、広範囲の農作物害虫に対する防除効果を持つ化合物を作製する際に有利です。 臭素成分は、これらの製剤の殺虫活性に重要な役割を果たしています .

材料科学

材料科学では、2-ブロモフェニルアセテート は、ポリマーなどの材料の特性を改変するために使用されます。 この化合物をポリマー鎖に組み込むことで、科学者は材料の熱的、機械的、化学的特性を変えることができ、特定の望ましい特性を持つ新しい材料の開発につながります .

触媒開発

研究者は、2-ブロモフェニルアセテート を触媒の開発に使用しています。それは、化学反応を加速するために使用される触媒系における配位子または成分として作用することができます。 これは、反応の効率と選択性が重要な産業プロセスにおいて特に重要です .

分析化学

分析化学では、2-ブロモフェニルアセテート は、様々な分析手法で標準物質または参照化合物として使用されます。 それは、機器の校正と分析方法のバリデーションに役立ち、化学分析における正確で信頼性の高い結果を保証します .

教育目的

この化合物は、特に大学における教育用実験室で、教育目的にも使用されています。それは、学生が臭素化反応と臭素化有機化合物の取り扱いについて学ぶための実用的な例を提供します。 この実践的な経験は、有機化学を学ぶ学生にとって非常に貴重です .

研究開発

最後に、2-ブロモフェニルアセテート は、新しい反応を発見し、新しい合成方法を開発するための研究開発に使用されています。 それは、化学の分野を進歩させ、複雑な化学的課題に対する革新的な解決策を見つけることを目的とした研究プロジェクトにおいて関心の対象となる化合物です .

特性

IUPAC Name |

(2-bromophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-6(10)11-8-5-3-2-4-7(8)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHBHYYPTOHUHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70171357 | |

| Record name | o-Bromophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1829-37-4 | |

| Record name | 2-Bromophenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1829-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Bromophenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001829374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Bromophenyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Bromophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-bromophenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-BROMOPHENYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3857W8NH83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary synthetic applications of 2-Bromophenyl acetate?

A1: 2-Bromophenyl acetate serves as a valuable precursor in synthesizing diverse heterocyclic compounds. For instance, it acts as a key building block in preparing benzofuropyridines and dibenzofurans. This process involves a four-step, one-pot procedure: directed ortho-lithiation, zincation, Negishi cross-coupling, and intramolecular nucleophilic aromatic substitution. [] It can also be used in nickel-catalyzed cyclization reactions with aldehydes to yield phthalide derivatives, important structural motifs in various bioactive compounds. []

Q2: How does the presence of bromine in 2-Bromophenyl acetate contribute to its reactivity?

A2: The bromine atom in 2-Bromophenyl acetate plays a crucial role in directing the regioselectivity of reactions. For example, in the Fries rearrangement, the bromine atom influences the migration of the acyl group, leading to the formation of specific isomers. [] This regioselectivity is also observed in the base-promoted decarboxylative annulation of 2-bromophenyl acetate with ynones, yielding benzoxepines with high selectivity. []

Q3: Can 2-Bromophenyl acetate be used to synthesize more complex molecules beyond simple heterocycles?

A3: Yes, 2-Bromophenyl acetate is a versatile building block for synthesizing complex molecules. Researchers have successfully utilized it in synthesizing novel bifunctional DOTA (1,4,7,10-tetraazacyclodecane-1,4,7,10-tetraacetic acid) derivatives. [] These derivatives enable the chemoselective attachment of DOTA to unprotected polyfunctionalized compounds, opening avenues for targeted drug delivery and bioconjugation applications.

Q4: Are there any known challenges or limitations associated with using 2-Bromophenyl acetate in synthesis?

A4: Yes, studies on the Fries rearrangement of 2-Bromophenyl acetate reveal that it can lead to the formation of multiple products, including those resulting from bromine migration. [] This complexity necessitates careful optimization of reaction conditions to enhance the yield of the desired product.

Q5: Has computational chemistry been employed to study 2-Bromophenyl acetate?

A5: While specific computational studies on 2-Bromophenyl acetate are limited within the provided research articles, computational methods like molecular docking have been employed to investigate the DNA binding interactions of copper (II) complexes containing 2-bromophenyl acetate as a ligand. [] This highlights the potential for utilizing computational tools to study the interactions and reactivity of this compound in various chemical environments.

Q6: Does the structure of 2-Bromophenyl acetate offer insights into its potential biological activity?

A6: While the provided research focuses primarily on the synthetic utility of 2-Bromophenyl acetate, its use as a ligand in copper (II) complexes [] suggests potential biological activity. Further research is needed to explore its structure-activity relationship and assess its potential as a scaffold for developing bioactive compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

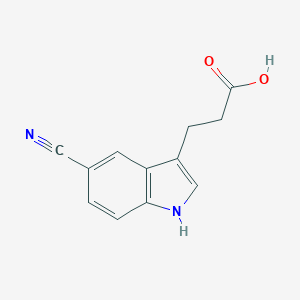

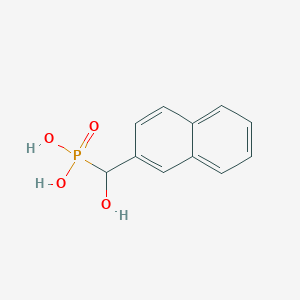

![(4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B118190.png)